molecular formula C23H16Br2N2 B187818 3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine CAS No. 25649-79-0

3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine

Cat. No. B187818
CAS RN: 25649-79-0
M. Wt: 480.2 g/mol
InChI Key: OYVWDLHFSZMHTI-UHFFFAOYSA-N
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Description

3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine, commonly known as BDF-190, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDF-190 belongs to the class of diazepines, which are heterocyclic compounds that contain a diazepine ring.

Mechanism Of Action

BDF-190 acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. BDF-190 enhances the binding of GABA to the receptor and increases the chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
In cancer cells, BDF-190 induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. BDF-190 also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of BDF-190 depend on the concentration and duration of exposure. At low concentrations, BDF-190 enhances the inhibitory effects of GABA on neuronal activity, leading to anxiolytic and anticonvulsant effects. At high concentrations, BDF-190 induces apoptosis in cancer cells and inhibits their growth and proliferation.

Advantages And Limitations For Lab Experiments

The advantages of using BDF-190 in lab experiments include its well-defined mechanism of action, its selectivity for GABA-A receptors and cancer cells, and its potential as a lead compound for drug discovery. The limitations of using BDF-190 in lab experiments include its low solubility in aqueous solutions, its toxicity at high concentrations, and its potential off-target effects.

Future Directions

For the research on BDF-190 include the development of more potent and selective modulators of GABA-A receptors and cancer cells, the elucidation of the molecular mechanisms underlying its effects, and the evaluation of its safety and efficacy in preclinical and clinical trials. BDF-190 may also have potential applications in other fields, such as pain management, epilepsy, and neurodegenerative disorders.

Synthesis Methods

The synthesis of BDF-190 involves the reaction of 4-bromobenzaldehyde and aniline in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 1,2-dibromoethane and potassium carbonate to yield BDF-190. The synthesis of BDF-190 is a multistep process that requires careful handling of reagents and purification of the final product.

Scientific Research Applications

BDF-190 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, BDF-190 has been shown to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety, depression, and sleep. BDF-190 has also been studied for its potential use as an anticonvulsant and anxiolytic agent.
In cancer research, BDF-190 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BDF-190 has also been studied for its potential use as a chemotherapeutic agent in the treatment of various types of cancer.
In drug discovery, BDF-190 has been used as a lead compound for the development of novel drugs that target GABA-A receptors and cancer cells. BDF-190 has also been used as a tool compound for the study of GABA-A receptors and cancer biology.

properties

CAS RN

25649-79-0

Product Name

3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine

Molecular Formula

C23H16Br2N2

Molecular Weight

480.2 g/mol

IUPAC Name

3,7-bis(4-bromophenyl)-5-phenyl-4H-diazepine

InChI

InChI=1S/C23H16Br2N2/c24-20-10-6-17(7-11-20)22-14-19(16-4-2-1-3-5-16)15-23(27-26-22)18-8-12-21(25)13-9-18/h1-14H,15H2

InChI Key

OYVWDLHFSZMHTI-UHFFFAOYSA-N

SMILES

C1C(=CC(=NN=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

C1C(=CC(=NN=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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